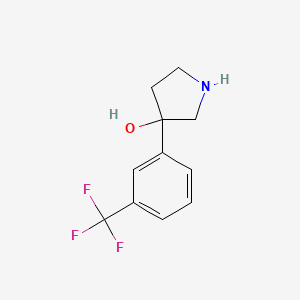
3-(3-Trifluoromethyl-phenyl)-pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethylphenyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluoromethyl-substituted benzene derivative.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production of 3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
化学反应分析
Types of Reactions
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
科学研究应用
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Material Science: It can be used in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound can serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It may be used in the synthesis of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-[3-(trifluoromethyl)phenyl]pyrrolidine: Lacks the hydroxyl group, which may affect its binding properties and biological activity.
3-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one: Contains a carbonyl group instead of a hydroxyl group, which can alter its reactivity and interaction with molecular targets.
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-amine: Substitutes the hydroxyl group with an amine group, potentially changing its pharmacological profile.
Uniqueness
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which confer distinct physicochemical properties and biological activities. The combination of these functional groups can enhance the compound’s solubility, stability, and binding affinity, making it a valuable scaffold for drug discovery and other applications.
属性
分子式 |
C11H12F3NO |
|---|---|
分子量 |
231.21 g/mol |
IUPAC 名称 |
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(6-9)10(16)4-5-15-7-10/h1-3,6,15-16H,4-5,7H2 |
InChI 键 |
FEZHIKGQODPJMI-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1(C2=CC(=CC=C2)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



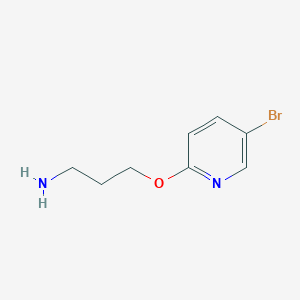
![7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline](/img/structure/B13580596.png)

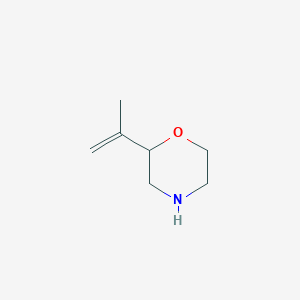
![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)

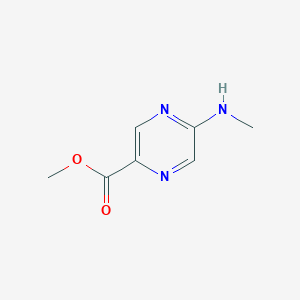



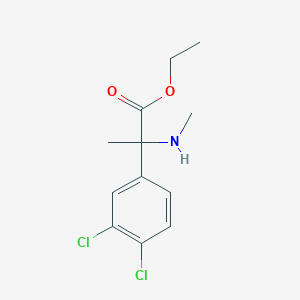
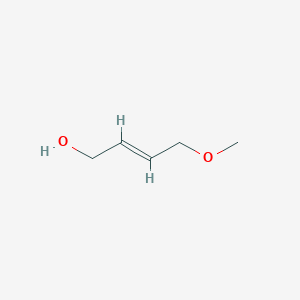
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B13580652.png)
